molecular formula C21H20BrNO3 B2583144 1'-[3-(2-bromophenyl)propanoyl]-3H-spiro[2-benzofuran-1,4'-piperidine]-3-one CAS No. 1797642-08-0

1'-[3-(2-bromophenyl)propanoyl]-3H-spiro[2-benzofuran-1,4'-piperidine]-3-one

Cat. No.: B2583144
CAS No.: 1797642-08-0
M. Wt: 414.299
InChI Key: KKIBOWPKZCGYSV-UHFFFAOYSA-N
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Description

1’-[3-(2-bromophenyl)propanoyl]-3H-spiro[2-benzofuran-1,4’-piperidine]-3-one is a complex organic compound that features a spirocyclic structure. This compound is notable for its unique arrangement of a benzofuran ring fused with a piperidine ring, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 1’-[3-(2-bromophenyl)propanoyl]-3H-spiro[2-benzofuran-1,4’-piperidine]-3-one typically involves multiple steps, including the formation of the benzofuran and piperidine rings, followed by their spirocyclic fusion. Common synthetic routes may include:

Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction environments.

Chemical Reactions Analysis

1’-[3-(2-bromophenyl)propanoyl]-3H-spiro[2-benzofuran-1,4’-piperidine]-3-one undergoes various chemical reactions, including:

Common reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Major products depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1’-[3-(2-bromophenyl)propanoyl]-3H-spiro[2-benzofuran-1,4’-piperidine]-3-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1’-[3-(2-bromophenyl)propanoyl]-3H-spiro[2-benzofuran-1,4’-piperidine]-3-one involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar compounds include other spirocyclic benzofuran-piperidine derivatives. Compared to these, 1’-[3-(2-bromophenyl)propanoyl]-3H-spiro[2-benzofuran-1,4’-piperidine]-3-one is unique due to its specific substituents and the resulting biological activities. Some similar compounds include:

These compounds share structural similarities but differ in their substituents and specific biological activities.

Properties

IUPAC Name

1'-[3-(2-bromophenyl)propanoyl]spiro[2-benzofuran-3,4'-piperidine]-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20BrNO3/c22-18-8-4-1-5-15(18)9-10-19(24)23-13-11-21(12-14-23)17-7-3-2-6-16(17)20(25)26-21/h1-8H,9-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKIBOWPKZCGYSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C3=CC=CC=C3C(=O)O2)C(=O)CCC4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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